Momelotinib

Description

This compound is a Janus Kinase 1 (JAK1) and 2 (JAK2) inhibitor. It is a competitive inhibitor of JAK ATP binding. First approved by the FDA on September 15, 2023, this compound is used to treat myelofibrosis. Myelofibrosis (MF) is a group of myeloproliferative neoplasms characterized by abnormal proliferative hematopoietic stem cells, leading to the release of cytokines and growth factors. MF includes primary MF (PMF), post-polycythemia vera (PV) MF, and post-essential thrombocythemia (ET) MF. Clinical manifestations of MF include anemia and thrombocytosis. This compound works to block the JAK-signal transducer and activator of transcription (STAT) signalling pathway, which is aberrant in MF.

This compound is a small molecule Janus kinase inhibitor that is used in the treatment of intermediate or high risk, primary or secondary myelofibrosis. This compound is associated with transient and usually mild elevations in serum aminotransferase levels during therapy and has also been linked to instances of clinically apparent acute liver injury including reactivation of hepatitis B.

This compound is an orally bioavailable small molecule inhibitor of wild-type (WT) Janus kinases 1 and 2 (JAK1/2), the JAK2 mutant form JAK2V617F, and activin A receptor type 1 (ACVR1; activin receptor like kinase 2; ALK2), with antineoplastic activity. Upon oral administration, this compound competes with JAK1/2 for ATP binding, which results in inhibition of JAK1/2 activation, inhibition of the JAK-STAT signaling pathway, and leads to the induction of apoptosis and a reduction of tumor cell proliferation in JAK1/2-expressing tumor cells. In addition, the inhibition of ALK2 prevents liver hepcidin formation, increases iron availability and increases red blood cell (RBC) production. JAK2 is the most common mutated gene in bcr-abl-negative myeloproliferative disorders; the JAK2V617F gain-of-function mutation involves a valine-to-phenylalanine modification at position 617. The JAK-STAT signaling pathway is a major mediator of cytokine activity and is often dysregulated in a variety of tumor cell types.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2023 and has 3 approved and 6 investigational indications.

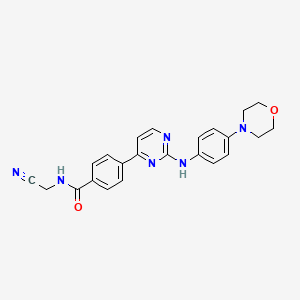

a Janus kinase 1 and Janus kinase 2 inhibitor; structure in first source

See also: this compound Dihydrochloride (active moiety of).

Propriétés

IUPAC Name |

N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O2/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVHNDZWQTBEVRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801026049 | |

| Record name | N-(Cyanomethyl)-4-(2-((4-(4-morpholinyl)phenyl)amino)-4-pyrimidinyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1056634-68-4 | |

| Record name | Momelotinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1056634-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Momelotinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1056634684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Momelotinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11763 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(Cyanomethyl)-4-(2-((4-(4-morpholinyl)phenyl)amino)-4-pyrimidinyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOMELOTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O01GMS00P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dual-Edged Sword: A Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of Momelotinib

For Researchers, Scientists, and Drug Development Professionals

Momelotinib, a potent inhibitor of Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and Activin A receptor type 1 (ACVR1), stands out in the landscape of myelofibrosis therapies.[1][2][3] Its unique dual-inhibitory mechanism not only addresses the splenomegaly and constitutional symptoms associated with the disease but also uniquely ameliorates the accompanying anemia.[1][4] This in-depth guide synthesizes the key preclinical findings that have elucidated the pharmacokinetic and pharmacodynamic profile of this compound, providing a foundational understanding for further research and development.

Pharmacodynamics: A Tale of Two Pathways

This compound exerts its therapeutic effects by modulating two critical signaling pathways: the JAK-STAT pathway, which is hyperactive in myelofibrosis, and the ACVR1 pathway, a key regulator of iron homeostasis.[1][3]

Inhibition of the JAK-STAT Pathway

Myelofibrosis is characterized by dysregulated JAK-STAT signaling, often driven by mutations such as JAK2V617F.[4][5] This leads to the overproduction of inflammatory cytokines and contributes to splenomegaly and other disease symptoms.[4][6] this compound is a competitive inhibitor of ATP binding to wild-type JAK1 and JAK2, as well as the mutant JAK2V617F.[5] By blocking this pathway, this compound effectively reduces the phosphorylation of STAT3, leading to a decrease in inflammatory cytokine levels and a reduction in spleen size, as demonstrated in murine models of myeloproliferative neoplasms.[5][7][8]

References

- 1. This compound: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. medical.gsk.com [medical.gsk.com]

- 4. This compound (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis | Haematologica [haematologica.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 7. A phase 2 study of this compound, a potent JAK1 and JAK2 inhibitor, in patients with polycythemia vera or essential thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Profile of Momelotinib in Hematopoietic Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Momelotinib is a potent, orally bioavailable small molecule inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are key mediators of cytokine and growth factor signaling pathways crucial for hematopoiesis and immune function.[1][2][3] Dysregulation of the JAK-STAT pathway is a hallmark of myeloproliferative neoplasms (MPNs), making it a key therapeutic target.[2][4] A distinguishing feature of this compound is its additional inhibitory activity against activin A receptor, type I (ACVR1), also known as activin receptor-like kinase-2 (ALK2).[1][5][6] This multimodal mechanism of action not only addresses myeloproliferation and inflammation through JAK1/2 inhibition but also ameliorates anemia by inhibiting ACVR1, which leads to a reduction in hepcidin and increased iron availability for erythropoiesis.[6][7][8][9] This technical guide provides a comprehensive overview of the in vitro studies of this compound on hematopoietic cell lines, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of this compound on various kinases and hematopoietic cell lines.

Table 1: this compound Kinase Inhibitory Activity

| Target Kinase | IC50 (nM) |

| JAK1 | 11[10], 26.9[11] |

| JAK2 | 1.4[11], 18[10] |

| JAK2 V617F | 2.8[1] |

| JAK3 | 155[10] |

| TYK2 | 17[10] |

| ACVR1/ALK2 | 8.4[12] |

Table 2: this compound Activity in Hematopoietic and Other Cell Lines

| Cell Line | Assay | IC50 (nM) |

| HEL (Human Erythroleukemia, JAK2 V617F) | Cell Growth Inhibition | 1500[5][10] |

| HEL (Human Erythroleukemia, JAK2 V617F) | STAT5 Phosphorylation Inhibition | 400[5][10] |

| Ba/F3-JAK2V617F | Cell Growth Inhibition | 1500[5][10] |

| Ba/F3-MPLW515L | Cell Growth Inhibition | 200[5][10] |

| K562 (Human Myelogenous Leukemia, BCR-ABL1+) | Cell Growth Inhibition | 58000[5][10] |

| Ba/F3-TEL-JAK2 | Cell Proliferation Inhibition | 800[1] |

| HepG2 (Hepatoma) | BMP6-stimulated Hepcidin mRNA Reduction | 650[12] |

Experimental Protocols

This section details the methodologies for key in vitro experiments cited in the study of this compound.

Cell Viability and Proliferation Assays

These assays are fundamental to determining the cytotoxic or cytostatic effects of this compound on hematopoietic cell lines.

a. Cell Lines and Culture Conditions:

-

Hematopoietic Cell Lines: HEL, Ba/F3 (and its engineered variants), K562 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Ba/F3 cells require the addition of murine IL-3 for survival and proliferation, except for variants engineered with constitutively active kinases like JAK2 V617F.

-

HepG2 Cells: Cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, penicillin, and streptomycin.

-

All cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

b. MTS Assay Protocol: The MTS assay is a colorimetric method for assessing cell viability based on the reduction of the MTS tetrazolium compound by viable cells to a colored formazan product.[7]

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate for 24 hours to allow cells to adhere (for adherent cells) or stabilize.

-

Treat cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) or vehicle control (DMSO).

-

Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.

Apoptosis Assays

Apoptosis assays are employed to determine if the reduction in cell viability is due to programmed cell death.

a. Annexin V Staining Protocol: Annexin V has a high affinity for phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.[13]

-

Treat cells with this compound at various concentrations for a specified time.

-

Harvest cells by centrifugation and wash with cold phosphate-buffered saline (PBS).

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) for live/dead cell discrimination.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both.

Kinase Activity and Signaling Pathway Analysis

Western blotting is a key technique to investigate the effect of this compound on the phosphorylation status of JAK-STAT and ACVR1-SMAD pathway components.

a. Western Blot Protocol:

-

Seed cells and treat with this compound as described for the viability assays. For signaling pathway analysis, shorter incubation times (e.g., 30 minutes to 4 hours) are often used.

-

For cytokine-stimulated pathways, cells are often serum-starved before being stimulated with a ligand (e.g., IL-6 for JAK/STAT or BMP6 for ACVR1/SMAD) in the presence or absence of this compound.[12]

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of JAK2, STAT3, STAT5, and SMAD1/5/8 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Erythroid Colony Formation Assay

This assay assesses the ability of hematopoietic progenitor cells to differentiate into erythroid colonies and is particularly relevant for evaluating the anemia-ameliorating effects of this compound.[10][14]

a. Protocol for Erythroid Colony-Forming Unit (CFU-E) Assay:

-

Isolate mononuclear cells from bone marrow or peripheral blood using Ficoll-Paque density gradient centrifugation.

-

Plate the cells in a methylcellulose-based medium (e.g., MethoCult™) supplemented with cytokines that support erythroid differentiation, such as erythropoietin (EPO), stem cell factor (SCF), and IL-3.

-

Add this compound at various concentrations to the cultures.

-

Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 7-14 days.

-

Enumerate erythroid colonies (identified by their red color due to hemoglobinization) using an inverted microscope.

Hepcidin Expression Assay

To investigate this compound's effect on the ACVR1 pathway, hepcidin expression is measured in hepatoma cell lines like HepG2.[12][15]

a. Quantitative Real-Time PCR (qRT-PCR) for Hepcidin (HAMP) mRNA:

-

Seed HepG2 cells and treat with this compound in the presence or absence of BMP6 (a stimulator of hepcidin expression).

-

Incubate for a specified period (e.g., 6 or 24 hours).[12][15]

-

Extract total RNA from the cells using a commercial kit.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform qRT-PCR using primers specific for the HAMP gene and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Calculate the relative expression of HAMP mRNA using the ΔΔCt method.

b. ELISA for Secreted Hepcidin:

-

Culture HepG2 cells as described above.

-

Collect the cell culture supernatant after treatment with this compound.

-

Measure the concentration of hepcidin in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[12]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for its in vitro characterization.

References

- 1. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A phase 2 study of this compound, a potent JAK1 and JAK2 inhibitor, in patients with polycythemia vera or essential thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis | Haematologica [haematologica.org]

- 6. researchgate.net [researchgate.net]

- 7. Citarinostat and this compound co-target HDAC6 and JAK2/STAT3 in lymphoid malignant cell lines: a potential new therapeutic combination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resource.aminer.org [resource.aminer.org]

- 9. ashpublications.org [ashpublications.org]

- 10. This compound (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of Apoptosis Induction by Concomitant Inhibition of MEK, mTOR, and Bcl-2 in Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analysis of Apoptosis in Hematopoietic Stem Cells by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

Early-stage clinical trial data on Momelotinib safety and efficacy

An In-depth Technical Guide to Early-Stage Clinical Trial Data on Momelotinib: Safety and Efficacy

Introduction

This compound is a potent, orally bioavailable small-molecule inhibitor of Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and Activin A receptor, type I (ACVR1/ALK2).[1][2][3] Its development has been driven by the need for effective therapies for myelofibrosis (MF), a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, debilitating constitutional symptoms, and anemia.[1][2] The pathogenesis of MF is largely attributed to dysregulated JAK-STAT signaling.[1] While other JAK inhibitors effectively address splenomegaly and symptoms, they can often exacerbate the anemia that is a major source of morbidity and a negative prognostic factor for survival in MF patients.[1][2]

This compound's unique dual-inhibitory mechanism offers a significant therapeutic advantage. By inhibiting JAK1 and JAK2, it suppresses the hyperactive JAK-STAT pathway responsible for myeloproliferation and inflammatory cytokine production.[1][3] Concurrently, its inhibition of ACVR1, a key regulator of the iron-regulating hormone hepcidin, addresses MF-related anemia by increasing iron availability for erythropoiesis.[4][5][6] This guide provides a detailed overview of the safety, efficacy, and experimental protocols from key early-stage clinical trials of this compound.

Mechanism of Action

This compound exerts its therapeutic effects through the modulation of two critical signaling pathways:

-

JAK-STAT Pathway Inhibition: In myelofibrosis, mutations in genes like JAK2, CALR, or MPL lead to the constitutive activation of the JAK-STAT pathway.[7] This results in uncontrolled proliferation of myeloid cells and excessive production of inflammatory cytokines, which drive the primary symptoms of the disease, including splenomegaly and constitutional symptoms.[1][7] this compound competitively inhibits ATP binding to JAK1 and JAK2, thereby blocking the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[3][7] This dampens the aberrant signaling, reducing cytokine levels and controlling myeloproliferation.[7]

-

ACVR1 Pathway Inhibition and Anemia Improvement: Anemia in MF is often driven by chronic inflammation, which increases the production of hepcidin.[4] Hepcidin degrades the iron exporter ferroportin, trapping iron within macrophages and hepatocytes and restricting its availability for red blood cell production.[4][8] The ACVR1 (also known as ALK2) pathway is a primary regulator of hepcidin expression.[4] this compound is a direct inhibitor of ACVR1.[4][5] By blocking this pathway, this compound reduces hepcidin production, which in turn increases iron mobilization and promotes effective erythropoiesis, leading to an improvement in hemoglobin levels and transfusion independence.[4][9] This mechanism is distinct from other JAK inhibitors like ruxolitinib, which do not inhibit ACVR1.[4]

Signaling Pathway Diagrams

Caption: this compound's inhibition of the JAK/STAT signaling pathway.

Caption: this compound's mechanism for improving anemia via ACVR1 inhibition.

Early-Stage Clinical Trial Protocols

Phase 1/2 Dose-Escalation and Efficacy Study (NCT01423058)

This open-label, non-randomized, Phase 1/2 study was designed to evaluate the safety, tolerability, and therapeutic activity of twice-daily this compound dosing in patients with primary MF or post-polycythemia vera/post-essential thrombocythemia MF (post-PV/ET MF) with intermediate- or high-risk disease.[10]

-

Experimental Design: The study consisted of two parts. Part 1 was a dose-escalation phase to determine the optimal dose. Part 2 was a dose-expansion phase to further evaluate the safety and efficacy at the selected dose.[10]

-

Patient Population: A total of 61 subjects with intermediate- or high-risk MF were enrolled.[10]

-

Dosing Regimen: In Part 1, patients were enrolled at dose levels of 200 mg twice daily (BID) and 250 mg BID. Following a safety review that identified dose-limiting toxicities at the higher dose, 200 mg BID was selected as the dose for the expansion phase.[10]

-

Primary Endpoints: The primary objectives were to assess safety and tolerability and to determine the maximum tolerated dose (MTD) or optimal dose for further study.[10]

-

Secondary Endpoints: Efficacy was assessed based on spleen response (measured by palpation and MRI) and anemia response, according to the 2006 International Working Group (IWG) criteria. Symptom improvement and changes in JAK2V617F allele burden were also evaluated.[10]

Phase 2 Translational Biology Study (GS-US-352-1672)

This open-label, Phase 2 study was specifically designed to validate the mechanistic hypothesis behind this compound's anemia benefit in transfusion-dependent MF patients.[11]

-

Experimental Design: This was a single-arm, open-label translational biology study.[11]

-

Patient Population: The study enrolled 41 red blood cell (RBC) transfusion-dependent patients with MF.[11]

-

Dosing Regimen: Patients received this compound to assess its impact on transfusion requirements and markers of iron metabolism and erythropoiesis.[11]

-

Primary Endpoints: The key endpoint was the rate of transfusion independence (TI) for ≥12 weeks.[11]

-

Secondary and Correlative Endpoints: The study measured changes in blood hepcidin levels, iron availability, and other markers of erythropoiesis to correlate with clinical anemia response.[11]

Efficacy Data from Early-Stage Trials

The initial Phase 1/2 studies of this compound demonstrated promising activity in addressing the key clinical hallmarks of myelofibrosis: splenomegaly, constitutional symptoms, and anemia.

| Efficacy Endpoint | Study (NCT01423058) - 200mg BID[10] | Study (GS-US-352-1672)[11] |

| Spleen Response | ||

| By Palpation (≥8 weeks) | 72% (36/50) | Not Applicable |

| By MRI (at 24 weeks) | 45.8% (27/59) | Not Applicable |

| Anemia Response | ||

| IWG Criteria (≥8 weeks) | 45% (18/40) | Not Applicable |

| Transfusion Independence (≥12 weeks) | Not a primary endpoint | 41% |

| Symptom Response | Improved in the majority of subjects | Not a primary endpoint |

| Molecular Response | ||

| Median JAK2V617F Allele Burden Reduction | 21.1% (at 24 weeks) | Not Applicable |

Safety and Tolerability Data

In early-stage trials, this compound was found to have a manageable safety profile. The most common adverse events were gastrointestinal and neurological in nature.

| Adverse Event (Any Grade) | Frequency in NCT01423058[10] | Notes |

| Diarrhea | 45.9% | Generally low-grade. |

| Peripheral Neuropathy | 44.3% | Onset at a median of 32 weeks. |

| Thrombocytopenia | 39.3% | Dose-dependent and generally reversible upon treatment interruption. |

| Dizziness | 36.1% | Primarily associated with a first-dose effect. |

Dose-Limiting Toxicities (DLTs): In the dose-escalation phase of study NCT01423058, while no protocol-defined DLTs were formally identified at the 250 mg BID dose, frequent treatment interruptions and dose reductions were required due to thrombocytopenia, elevated lipase, dysesthesia, and skin rash. This led to the selection of 200 mg BID as the optimal dose for expansion.[10]

Pharmacokinetic Profile

Pharmacokinetic analyses from early-stage studies established the key parameters for this compound.

| Pharmacokinetic Parameter | Value[1][2] |

| Recommended Dose | 200 mg orally once daily |

| Metabolism | Primarily by CYP3A4 |

| Steady-State Max Concentration (Cmax) | 479 ng/mL (CV%, 61%) |

| Mean Area Under the Curve (AUCtau) | 3288 ng.h/mL (CV%, 60%) |

| Median Time to Max Concentration (Tmax) | 2 hours |

| Half-life (t1/2) | 4–8 hours |

| Active Metabolite (M21) | ~40% of parent pharmacological activity |

Conclusion

The early-stage clinical trial data for this compound established a strong foundation for its further development. The studies demonstrated a unique and clinically significant dual benefit: the amelioration of splenomegaly and constitutional symptoms through potent JAK1/JAK2 inhibition, and a distinct advantage in improving anemia and transfusion dependency via ACVR1 inhibition.[1][4] The safety profile was determined to be manageable, with predictable and mostly reversible adverse events.[10] These foundational studies, which elucidated the drug's novel mechanism, pharmacokinetic profile, and clinical activity, were pivotal in advancing this compound into later-phase trials and ultimately to its approval for the treatment of anemic patients with myelofibrosis.[7][11]

References

- 1. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Dihydrochloride? [synapse.patsnap.com]

- 4. ashpublications.org [ashpublications.org]

- 5. [PDF] this compound inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents. | Semantic Scholar [semanticscholar.org]

- 6. This compound in myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis | Haematologica [haematologica.org]

- 8. This compound inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound inhibits ACVR1/ALK2, d ... | Article | H1 Connect [archive.connect.h1.co]

- 10. A phase 1/2, open-label study evaluating twice-daily administration of this compound in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

The Pharmacological Role of the M21 Metabolite in Momelotinib's Therapeutic Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Momelotinib is a potent inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), and activin A receptor type 1 (ACVR1). It is under investigation for the treatment of myelofibrosis, a serious bone marrow disorder. Upon administration, this compound is metabolized in the body, with M21 being its major circulating metabolite. This technical guide provides an in-depth analysis of the M21 metabolite, its formation, pharmacological activity, and its contribution to the overall therapeutic profile of this compound. Understanding the role of this active metabolite is crucial for a comprehensive assessment of the drug's efficacy and safety.

Formation of the M21 Metabolite

The M21 metabolite is formed from this compound through a two-step enzymatic process. Initially, the morpholine ring of this compound undergoes oxidation, a reaction primarily catalyzed by various cytochrome P450 (CYP) enzymes, including CYP3A4, CYP2C8, CYP2C19, CYP2C9, and CYP1A2. Following this, aldehyde oxidase acts on the intermediate to form the stable M21 metabolite, which is a morpholino lactam.[1][2][3]

Below is a workflow diagram illustrating the metabolic conversion of this compound to M21.

Caption: Metabolic conversion of this compound to its active metabolite, M21.

Pharmacological Activity of this compound and M21

Both this compound and its M21 metabolite are pharmacologically active, contributing to the drug's overall therapeutic effect. They are potent inhibitors of key signaling proteins involved in myelofibrosis pathophysiology.

Comparative Inhibitory Activity

The inhibitory potency of this compound and M21 against their primary targets has been characterized through in vitro assays. The data, presented in the table below, demonstrates that while M21 is less potent than the parent compound, it retains significant inhibitory activity.

| Compound | Target | IC50 / Kd (nM) |

| This compound | JAK1 | 11[4] |

| JAK2 | 18[4] | |

| JAK3 | 155[4] | |

| TYK2 | 17[4] | |

| ACVR1 (Kd) | 8.6[5] | |

| M21 | JAK1 (Kd) | 53[5] |

| JAK2 (Kd) | 0.79[5] | |

| ACVR1 (Kd) | 38[5] |

Note: IC50 represents the half-maximal inhibitory concentration, while Kd represents the dissociation constant. Both are measures of potency, with lower values indicating higher potency.

The data clearly indicates that both this compound and M21 are potent inhibitors of JAK1, JAK2, and ACVR1. Notably, M21 exhibits a particularly strong binding affinity for JAK2. It is estimated that the M21 metabolite contributes approximately 40% of the overall pharmacological activity of this compound.[2][4]

Signaling Pathway Inhibition

This compound and M21 exert their therapeutic effects by modulating two critical signaling pathways: the JAK-STAT pathway and the ACVR1/hepcidin pathway.

JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade for a multitude of cytokines and growth factors that are vital for hematopoiesis and immune function.[6] In myelofibrosis, this pathway is often dysregulated, leading to uncontrolled cell growth and inflammation. This compound and M21 act as ATP-competitive inhibitors of JAK1 and JAK2, thereby blocking the downstream signaling cascade.[4]

The diagram below illustrates the canonical JAK-STAT pathway and the inhibitory action of this compound and M21.

Caption: this compound and M21 inhibit the phosphorylation of STAT proteins by blocking JAK1 and JAK2.

ACVR1 and Hepcidin Regulation

A unique feature of this compound and its M21 metabolite is their ability to inhibit ACVR1, also known as activin receptor-like kinase 2 (ALK2).[6] ACVR1 plays a critical role in iron homeostasis through its regulation of hepcidin, a key iron-regulatory hormone. In myelofibrosis, elevated hepcidin levels contribute to anemia. By inhibiting ACVR1, this compound and M21 reduce hepcidin production, leading to increased iron availability for erythropoiesis and an improvement in anemia.[6]

The following diagram depicts the ACVR1 signaling pathway and its inhibition by this compound and M21.

Caption: Inhibition of ACVR1 by this compound and M21 reduces hepcidin production, improving iron availability.

Pharmacokinetics of this compound and M21

The pharmacokinetic profiles of both this compound and its M21 metabolite have been characterized in human studies. Following oral administration, this compound is rapidly absorbed. The M21 metabolite is a major circulating species, with a mean M21-to-Momelotinib area under the curve (AUC) ratio ranging from 1.4 to 2.1.[2] Both compounds have a similar elimination half-life of approximately 4 to 8 hours.[7]

| Parameter | This compound | M21 Metabolite |

| Tmax (hours) | ~2 | Data not consistently reported |

| Elimination Half-life (hours) | 4 - 8[7] | 4 - 8[7] |

| Mean AUC Ratio (M21/Momelotinib) | - | 1.4 - 2.1[2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the types of assays used to characterize the pharmacological activity of this compound and its M21 metabolite.

In Vitro Kinase Inhibition Assay (Representative Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and M21 against target kinases (JAK1, JAK2, ACVR1).

Materials:

-

Recombinant human kinases (JAK1, JAK2, ACVR1)

-

ATP

-

Peptide substrate specific for each kinase

-

Test compounds (this compound, M21) dissolved in DMSO

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Kinase-Glo® Luminescent Kinase Assay (Promega) or similar detection reagent

-

384-well white plates

Procedure:

-

Prepare serial dilutions of this compound and M21 in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Add the kinase and peptide substrate to the wells of a 384-well plate.

-

Add the diluted test compounds or DMSO (vehicle control) to the respective wells.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each respective kinase.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP levels using a luminescent kinase assay reagent according to the manufacturer's instructions.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 values by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cellular Proliferation Assay (Representative Protocol)

Objective: To assess the effect of this compound and M21 on the proliferation of JAK-dependent cancer cell lines.

Materials:

-

Ba/F3-JAK2V617F or HEL cells

-

Appropriate cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

-

Test compounds (this compound, M21) dissolved in DMSO

-

Cell viability reagent such as AlamarBlue™ or MTT

-

96-well clear-bottom plates

-

Spectrophotometer or fluorometer

Procedure:

-

Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well).

-

Allow the cells to adhere and stabilize for a few hours or overnight.

-

Prepare serial dilutions of this compound and M21 in cell culture medium.

-

Add the diluted compounds or medium with DMSO (vehicle control) to the cells.

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Incubate for an additional period (e.g., 2-4 hours) to allow for color or fluorescence development.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

-

Determine the IC50 values by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The M21 metabolite of this compound is a significant contributor to the overall pharmacological activity of the drug. As a potent inhibitor of JAK1, JAK2, and ACVR1, M21 plays a crucial role in the dual mechanism of action of this compound, addressing both the myeloproliferative and anemic aspects of myelofibrosis. A thorough understanding of the formation, activity, and pharmacokinetics of this active metabolite is essential for the continued development and clinical application of this compound. This guide provides a comprehensive overview for researchers and drug development professionals, summarizing the key quantitative data and experimental approaches for studying this important molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Pharmacokinetics and Disposition of this compound Revealed a Disproportionate Human Metabolite-Resolution for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. researchgate.net [researchgate.net]

- 6. ojjaarahcp.com [ojjaarahcp.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ATP-Competitive Inhibition of JAK1/JAK2 by Momelotinib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Momelotinib is a potent, orally bioavailable small-molecule inhibitor that demonstrates significant efficacy in the treatment of myelofibrosis (MF). Its primary mechanism of action involves the ATP-competitive inhibition of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), crucial mediators in the JAK-STAT signaling pathway. Dysregulation of this pathway is a hallmark of myeloproliferative neoplasms, leading to excessive cell proliferation and inflammatory cytokine production. This technical guide provides a comprehensive overview of the biochemical and cellular characterization of this compound's inhibitory action on JAK1 and JAK2, including detailed experimental protocols and quantitative data to support its mechanism of action.

Introduction to this compound and the JAK-STAT Pathway

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), plays a pivotal role in intracellular signal transduction.[1][2] Upon cytokine or growth factor binding to their respective receptors, JAKs become activated and phosphorylate downstream Signal Transducer and Activator of Transcription (STAT) proteins.[3] Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell proliferation, differentiation, and inflammation.[3]

In myelofibrosis, mutations in genes such as JAK2 (e.g., V617F) lead to constitutive activation of the JAK-STAT pathway, driving the disease's pathogenesis.[1][2] this compound is an ATP-competitive inhibitor that targets the kinase activity of JAK1 and JAK2, thereby blocking this aberrant signaling.[1][4] A unique feature of this compound is its additional inhibitory activity against Activin A receptor, type 1 (ACVR1), which contributes to the amelioration of anemia, a common complication in MF patients.[1][4]

Quantitative Analysis of this compound's Inhibitory Profile

The inhibitory potency of this compound against various kinases has been extensively characterized through in vitro biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Target Kinase | IC50 (nM) | K_d_ (nM) | ATP Concentration for IC50 |

| JAK1 | 11[1], 26.9[5] | 28[6] | Not specified[1] |

| JAK2 | 18[1], 1.4[5], 51[7] | 0.13[6] | 1 mM[7] |

| JAK2 (V617F) | 2.8[6] | Not specified | Not specified |

| JAK3 | 155[1] | Not specified | Not specified |

| TYK2 | 17[1] | Not specified | Not specified |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. K_d_ (Dissociation constant) is a measure of the binding affinity between a ligand (inhibitor) and a protein (kinase).

Table 2: Cellular Inhibitory Activity of this compound

| Cellular Effect | Cell Line | EC50 (nM) |

| Inhibition of IL-6-stimulated STAT3 phosphorylation | Primary human peripheral blood mononuclear cells | 259[6] |

| Inhibition of TPO-stimulated STAT5 phosphorylation | Primary human peripheral blood mononuclear cells | 60[6] |

| Inhibition of STAT5 phosphorylation | HEL (human erythroleukemia) cells | 400[1] |

| Antiproliferative activity | SET2 (JAK2 V617F mutant) | 232[8] |

| Antiproliferative activity | Ba/F3-TEL-JAK2 | 798[8] |

| Antiproliferative activity | CTLL-2 (IL-2 stimulated) | 1249[8] |

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the ATP-competitive inhibition of JAK1/JAK2 by this compound.

In Vitro JAK1/JAK2 Kinase Assay (ATP-Competitive)

Objective: To determine the IC50 value of this compound for JAK1 and JAK2 kinase activity in a cell-free system.

Principle: This assay measures the ability of this compound to inhibit the phosphorylation of a peptide substrate by recombinant human JAK1 or JAK2 enzyme in the presence of ATP. The amount of phosphorylated substrate is quantified, typically using a luminescence-based (e.g., ADP-Glo™) or fluorescence-based (e.g., TR-FRET) detection method. To confirm ATP-competitive inhibition, the assay can be performed at varying ATP concentrations. An increase in the apparent IC50 value with increasing ATP concentration is indicative of an ATP-competitive mechanism.

Materials:

-

Recombinant human JAK1 and JAK2 enzymes

-

Kinase substrate (e.g., IRS1-tide for JAK1, Poly(Glu, Tyr) 4:1 for JAK2)

-

ATP

-

This compound (or other test inhibitors)

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well white assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in Kinase Assay Buffer.

-

Enzyme and Substrate Preparation: Dilute the JAK1 or JAK2 enzyme and the respective substrate to the desired concentrations in Kinase Assay Buffer.

-

Reaction Setup:

-

Add 5 µL of the diluted this compound solution to the wells of the 384-well plate.

-

Add 10 µL of the enzyme/substrate mix to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the K_m_ value for each enzyme to accurately determine the K_i_ from the IC50. For demonstrating ATP competition, a range of ATP concentrations (e.g., 10 µM to 1 mM) should be tested.[7]

-

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed within the linear range.

-

Detection:

-

Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent.

-

Incubate for another 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis:

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

To confirm ATP-competitive inhibition, plot the IC50 values against the ATP concentrations. A linear relationship is expected. The Cheng-Prusoff equation can be used to calculate the K_i_ value: IC50 = K_i_ (1 + [ATP]/K_m_(ATP))

-

Cellular STAT3 Phosphorylation Assay

Objective: To determine the EC50 value of this compound for the inhibition of cytokine-induced STAT3 phosphorylation in a cellular context.

Principle: This assay measures the phosphorylation of STAT3 in response to cytokine stimulation in whole blood or isolated peripheral blood mononuclear cells (PBMCs). Cells are pre-treated with this compound, followed by stimulation with a cytokine known to activate the JAK1/2-STAT3 pathway (e.g., IL-6). The level of phosphorylated STAT3 (pSTAT3) is then quantified using flow cytometry.

Materials:

-

Fresh human whole blood or isolated PBMCs

-

This compound

-

Cytokine stimulant (e.g., recombinant human IL-6)

-

Fixation/Permeabilization buffers

-

Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-pSTAT3 (Tyr705)

-

Flow cytometer

Procedure:

-

Cell Preparation: If using PBMCs, isolate them from whole blood using density gradient centrifugation.

-

Inhibitor Treatment: Aliquot cells into tubes and pre-incubate with a serial dilution of this compound or DMSO (vehicle control) for 1-2 hours at 37°C.

-

Cytokine Stimulation: Add IL-6 (e.g., 100 ng/mL final concentration) to the cell suspensions and incubate for a short period (e.g., 15-30 minutes) at 37°C.[9] Include an unstimulated control.

-

Fixation and Permeabilization:

-

Fix the cells by adding a fixation buffer (e.g., 4% paraformaldehyde).

-

Permeabilize the cells using a permeabilization buffer (e.g., ice-cold methanol) to allow intracellular antibody staining.

-

-

Antibody Staining: Stain the cells with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4) and intracellular pSTAT3.

-

Flow Cytometry Analysis:

-

Acquire the data on a flow cytometer.

-

Gate on the lymphocyte population of interest (e.g., CD3+/CD4+ T cells).

-

Determine the median fluorescence intensity (MFI) of the pSTAT3 signal for each condition.

-

-

Data Analysis:

-

Calculate the percent inhibition of STAT3 phosphorylation for each this compound concentration relative to the stimulated DMSO control.

-

Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Visualizing the Mechanism and Workflow

Diagram 1: The JAK-STAT Signaling Pathway

Caption: A simplified diagram of the JAK-STAT signaling pathway.

Diagram 2: ATP-Competitive Inhibition by this compound

Caption: Mechanism of ATP-competitive inhibition of JAK kinase by this compound.

Diagram 3: Experimental Workflow for this compound Characterization

Caption: A general experimental workflow for characterizing a JAK inhibitor like this compound.

Conclusion

This compound is a potent ATP-competitive inhibitor of JAK1 and JAK2, with well-characterized in vitro and cellular activities. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on JAK inhibitors. Understanding the specific methodologies used to determine the inhibitory profile of compounds like this compound is essential for the accurate interpretation of their mechanism of action and for the development of novel therapeutics targeting the JAK-STAT pathway.

References

- 1. This compound (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis | Haematologica [haematologica.org]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Paper: Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis [ash.confex.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Momelotinib's Kinase Selectivity Profile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the kinase selectivity profile of momelotinib, a potent inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2). This compound is also a notable inhibitor of Activin A receptor type 1 (ACVR1), also known as ALK2. This dual activity contributes to its clinical efficacy in treating myelofibrosis, not only by reducing splenomegaly and constitutional symptoms through JAK-STAT pathway inhibition but also by improving anemia via the inhibition of ACVR1 and subsequent reduction of hepcidin.[1][2][3][4][5][6][7][8] This document provides a comprehensive summary of its inhibitory activity against a range of kinases, details the experimental protocols used for these assessments, and visualizes the core signaling pathway and experimental workflows.

Quantitative Kinase Inhibition Data

This compound's inhibitory activity has been quantified against several kinases, primarily focusing on the JAK family and ACVR1. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function.

| Target Kinase | IC50 (nM) | Notes |

| JAK1 | 11 | [1][9][10][11] |

| JAK2 | 18 | [1][9][10][11] |

| JAK2 (V617F mutant) | 2.8 | [12] |

| JAK3 | 155 | [1][9][10][11] |

| TYK2 | 17 | [1][9][10] |

| ACVR1 (ALK2) | 6.83 | [12] |

| FLT3 | Potent inhibition | A full kinome analysis showed high inhibitory potency against FLT3.[13] |

| KIT | Potent inhibition | A full kinome analysis showed high inhibitory potency against KIT.[13] |

A full kinome analysis demonstrated that this compound inhibits additional kinases beyond the JAK family with a potency similar to its JAK2 inhibition.[13] In contrast, its inhibition of ALK2 was observed to be 5-10 times weaker than its inhibition of JAK2 in the same study.[13]

Experimental Protocols

The determination of this compound's kinase inhibitory activity is primarily achieved through in vitro biochemical assays. A representative protocol for a cell-free kinase activity assay is detailed below.

In Vitro Kinase Inhibition Assay (Cell-Free)

This method assesses the direct inhibitory effect of this compound on the enzymatic activity of purified kinases.

1. Reagents and Materials:

-

Recombinant purified kinase (e.g., JAK1, JAK2, ACVR1)

-

Kinase-specific substrate (peptide or protein)

-

Adenosine triphosphate (ATP), typically at a concentration close to the Michaelis constant (Km) for each kinase to ensure competitive binding assessment.

-

This compound (or other test compounds) serially diluted in an appropriate solvent (e.g., DMSO).

-

Assay buffer (containing components like MgCl2, DTT, and a buffering agent like HEPES).

-

Detection reagents to quantify kinase activity (e.g., ADP-Glo™ Kinase Assay which measures ADP production, or radiolabeled ATP [γ-³²P] for phosphotransferase assays).

-

Microplates (e.g., 384-well plates).

2. Assay Procedure:

-

Compound Preparation: A serial dilution of this compound is prepared to determine the dose-response relationship.

-

Kinase Reaction: The kinase, substrate, and this compound are incubated together in the assay buffer.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specific period (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Termination and Detection: The reaction is stopped, and the extent of substrate phosphorylation is quantified. In the case of the ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP, which then drives a luciferase-based reaction to produce a luminescent signal. For radiometric assays, the phosphorylated substrate is captured, and the incorporated radioactivity is measured.

3. Data Analysis:

-

The raw data (e.g., luminescence, radioactivity counts) are normalized to controls (vehicle-treated for 100% activity and no enzyme for 0% activity).

-

The normalized data are then plotted against the logarithm of the this compound concentration.

-

The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a central role in hematopoiesis and immune response.[4] this compound exerts its primary therapeutic effect by inhibiting key components of this pathway.

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Kinase Selectivity Profiling

The following diagram illustrates a typical workflow for determining the selectivity of a kinase inhibitor like this compound across a panel of kinases.

Caption: A generalized workflow for in vitro kinase selectivity profiling.

References

- 1. A Flexible Workflow for Automated Bioluminescent Kinase Selectivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 5. shutterstock.com [shutterstock.com]

- 6. Kinase Selectivity Profiling Systems—General Panel [promega.jp]

- 7. Long-term safety analyses of this compound in patients with myelofibrosis presented at EHA 2020 [mpn-hub.com]

- 8. New data at ASH underscore the potential for durable, clinically important responses with this compound for myelofibrosis patients | GSK Stock News [stocktitan.net]

- 9. JAK-STAT Signalling Pathway | PPTX [slideshare.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Paper: Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis [ash.confex.com]

The intellectual property and patent landscape of Momelotinib

An In-depth Technical Guide to the Intellectual Property and Patent Landscape of Momelotinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, marketed under the brand name Ojjaara, is a potent, orally bioavailable small molecule inhibitor making significant strides in the treatment of myelofibrosis (MF), a rare and serious bone marrow cancer.[1][2] Myelofibrosis is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly (enlarged spleen), debilitating constitutional symptoms, and progressive anemia.[1] The pathogenesis of MF is largely driven by the dysregulation of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway.[3][4] this compound distinguishes itself from other approved JAK inhibitors through its unique, multi-modal mechanism of action that not only addresses splenomegaly and systemic symptoms but also uniquely ameliorates anemia, a major challenge in MF patient management.[1][3][5]

This technical guide provides a comprehensive overview of this compound's mechanism of action, clinical development, and its intricate intellectual property and patent landscape, offering valuable insights for professionals in the field of drug discovery and development.

Mechanism of Action: A Dual Inhibitor

This compound's therapeutic efficacy stems from its ability to inhibit key signaling pathways involved in the pathophysiology of myelofibrosis. It is a potent inhibitor of JAK1, JAK2, and Activin A receptor, type I (ACVR1), also known as ALK2.[6][7][8]

-

JAK1 and JAK2 Inhibition : Hyperactivation of the JAK-STAT pathway is a hallmark of myelofibrosis, often due to mutations in genes like JAK2, CALR, or MPL.[3][6] This leads to the overproduction of inflammatory cytokines and excessive proliferation of myeloid cells, contributing to splenomegaly, constitutional symptoms (like fatigue, night sweats, and fever), and bone marrow fibrosis.[3][9] this compound inhibits JAK1 and JAK2, thereby downregulating the JAK-STAT pathway. This action suppresses myeloproliferation and reduces the inflammatory cytokine storm, leading to significant improvements in spleen size and disease-related symptoms.[6][9]

-

ACVR1 Inhibition : A key differentiator for this compound is its inhibition of ACVR1.[1][9] ACVR1 plays a crucial role in iron homeostasis by regulating the production of hepcidin, a hormone that blocks iron absorption and recycling.[9] In myelofibrosis, elevated inflammatory cytokines stimulate hepcidin production, leading to iron-restricted anemia, a common and debilitating complication. By inhibiting ACVR1, this compound reduces hepcidin expression, which in turn increases iron availability for erythropoiesis (red blood cell production), thus improving anemia and reducing the need for blood transfusions.[3][6][7]

The following diagram illustrates the signaling pathways targeted by this compound.

Caption: this compound's dual inhibition of JAK1/JAK2 and ACVR1 pathways.

Quantitative Pharmacology

This compound demonstrates potent inhibitory activity against its primary targets. The half-maximal inhibitory concentrations (IC₅₀) highlight its selectivity profile.

| Target | IC₅₀ (nM) | Reference |

| JAK1 | 11 | [6] |

| JAK2 | 18 | [6] |

| TYK2 | 17 | [6] |

| JAK3 | 155 | [6] |

Table 1: In vitro inhibitory activity of this compound.

Pharmacokinetic properties of this compound at a clinical dose of 200 mg once daily have been well-characterized.

| Parameter | Value | Reference |

| Cₘₐₓ (Maximum Concentration) | 479 ng/mL (CV% 61) | [3][5] |

| AUCtau (Area Under the Curve) | 3288 ng·h/mL (CV% 60) | [3][5] |

| Tₘₐₓ (Time to Cₘₐₓ) | Median, 2 hours | [3] |

| t₁/₂ (Half-life) | 4-8 hours | [3] |

Table 2: Steady-state pharmacokinetic parameters of this compound.

Clinical Development and Key Trials

This compound has undergone extensive clinical evaluation in a series of Phase 3 trials to establish its efficacy and safety profile in patients with myelofibrosis.

| Trial Name (NCT ID) | Patient Population | Arms | Primary Endpoint | Outcome | Reference |

| SIMPLIFY-1 (NCT01969838) | JAK inhibitor-naïve | This compound vs. Ruxolitinib | Non-inferiority in spleen volume reduction (SVR35) at Week 24 | Met primary endpoint; did not meet key secondary endpoint for symptom reduction (TSS50). | [10] |

| SIMPLIFY-2 (NCT02101268) | Previously treated with Ruxolitinib | This compound vs. Best Available Therapy (BAT) | Superiority in proportion of patients with ≥35% spleen volume reduction (SVR35) at Week 24 | Did not meet primary endpoint. Showed benefits in anemia-related secondary endpoints. | [10] |

| MOMENTUM (NCT04173494) | Symptomatic and anemic; previously treated with a JAK inhibitor | This compound vs. Danazol | Superiority in Total Symptom Score (TSS) response rate at Week 24 | Met primary endpoint and key secondary endpoints for transfusion independence and spleen response. | [11] |

Table 3: Summary of pivotal Phase 3 clinical trials for this compound.

Experimental Protocol: The MOMENTUM Study

The MOMENTUM trial was a pivotal study that demonstrated this compound's significant clinical benefit in a challenging patient population.

Study Title: A Randomized, Double-Blind, Phase 3 Study of this compound (MMB) Versus Danazol (DAN) in Symptomatic and Anemic Subjects with Primary Myelofibrosis (PMF) or Post-Polycythemia Vera or Post-Essential Thrombocythemia Myelofibrosis (Post-PV/ET MF) Who Have Been Previously Treated with a Janus Kinase (JAK) Inhibitor.

Methodology:

-

Patient Population: Eligible patients had primary or post-ET/PV myelofibrosis, were symptomatic (MFSAF TSS ≥10) and anemic (Hemoglobin <10 g/dL), and had been previously treated with an approved JAK inhibitor for at least 90 days.[11]

-

Washout Period: A JAK inhibitor taper and washout period of at least 21 days was required before randomization.[11]

-

Randomization and Blinding: Patients were randomized in a 2:1 ratio to receive either this compound 200 mg once daily plus a Danazol placebo, or Danazol 600 mg once daily plus a this compound placebo. The study was double-blinded for a 24-week treatment period.[11]

-

Stratification: Randomization was stratified by key baseline characteristics: Total Symptom Score, palpable spleen size, and red blood cell units transfused.[11]

-

Assessments:

-

Symptoms: Patient-reported symptoms were collected daily using the Myelofibrosis Symptom Assessment Form (MFSAF) electronic diary. The primary endpoint was the proportion of patients with a ≥50% reduction in TSS at week 24.[11]

-

Spleen Volume: Spleen volume was assessed by magnetic resonance imaging (MRI) or computed tomography (CT) at baseline and week 24.[11]

-

Anemia: Transfusion independence was a key secondary endpoint, defined as no red blood cell transfusions for at least 12 consecutive weeks immediately prior to the end of week 24 with hemoglobin levels ≥ 8 g/dL.

-

-

Open-Label Extension: After the 24-week randomized treatment period, eligible patients could receive open-label this compound.[11]

The workflow for the MOMENTUM study is depicted below.

// Logical Grouping {rank=same; Arm_A; Arm_B;} }

Caption: Workflow of the MOMENTUM Phase 3 clinical trial.Intellectual Property and Patent Landscape

This compound's journey from discovery to market has been shaped by a series of corporate acquisitions and a robust intellectual property strategy. Originally discovered by the Australian company Cytopia Research Pty Ltd, the rights were subsequently acquired by YM BioSciences, then Gilead Sciences, Sierra Oncology, and finally GlaxoSmithKline (GSK).[8][12][13]

The patent estate for this compound is multi-layered, providing protection through composition of matter, salt forms, polymorphs, and methods of use patents across various jurisdictions.

| Patent Type | Description | Key Expiration Period (U.S.) | Reference |

| Composition of Matter | Covers the core chemical structure of this compound. The original PCT application was filed in March 2008. | 2028 - 2030 | [1][12][13] |

| Salt & Polymorph Forms | Protects specific salt forms (e.g., dihydrochloride) and crystalline structures of the molecule, which can offer advantages in stability and bioavailability. | 2035 | [12][13] |

| Methods of Use | Covers the use of this compound for treating specific indications, such as myelofibrosis, particularly in patients with anemia or specific platelet counts. | 2035 and beyond | [12][14] |

| Deuterated this compound | Patent applications have been filed for deuterated versions of this compound, which could potentially offer improved pharmacokinetic properties. | Not yet granted/varies | [15] |

Table 4: Summary of this compound's patent landscape.

The strategic layering of patents creates a durable intellectual property portfolio. The initial composition of matter patents provide the foundational protection, while subsequent patents on specific forms and methods of use extend the exclusivity period, delaying the potential for generic competition.[13] Patent term extensions may further prolong market exclusivity.[12]

The logical relationship between these patent layers is visualized below.

Caption: Layered intellectual property strategy for this compound.

Conclusion

This compound represents a significant advancement in the treatment of myelofibrosis, offering a unique therapeutic profile through its dual inhibition of the JAK-STAT and ACVR1 pathways. This mechanism allows it to effectively manage the primary drivers of the disease—myeloproliferation and inflammation—while also addressing the critical unmet need of anemia. Its clinical development, particularly the success of the MOMENTUM study, has solidified its place in the therapeutic arsenal for myelofibrosis. The robust and multi-layered patent estate protecting this compound underscores its commercial value and provides a lengthy period of market exclusivity, ensuring a continued return on the substantial investment required for its development and commercialization. For professionals in the pharmaceutical industry, the story of this compound serves as a compelling case study in innovative drug design, strategic clinical development, and comprehensive life cycle management through intellectual property.

References

- 1. griffithhack.com [griffithhack.com]

- 2. WO2023152773A1 - Solid forms of this compound salts and improved processes for the preparation of this compound - Google Patents [patents.google.com]

- 3. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis | Haematologica [haematologica.org]

- 7. ojjaarahcp.com [ojjaarahcp.com]

- 8. sec.gov [sec.gov]

- 9. What is the mechanism of this compound Dihydrochloride? [synapse.patsnap.com]

- 10. ashpublications.org [ashpublications.org]

- 11. ascopubs.org [ascopubs.org]

- 12. sec.gov [sec.gov]

- 13. 12 years on, Jakafi faces serious JAK competition | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]

- 14. drugpatentwatch.com [drugpatentwatch.com]

- 15. WO2014110189A1 - Deuterated this compound - Google Patents [patents.google.com]

The story of Momelotinib's invention by Andrew Wilks and Christopher Burns

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Momelotinib (Ojjaara™) represents a significant advancement in the treatment of myelofibrosis (MF), a rare and debilitating bone marrow cancer. Its journey from a foundational scientific discovery to a clinically approved therapeutic is a testament to the perseverance and ingenuity of its inventors, Professor Andrew Wilks and Dr. Christopher Burns. This in-depth technical guide details the scientific story of this compound, from the initial discovery of the Janus kinase (JAK) family to the elucidation of its unique dual-inhibitory mechanism of action targeting both JAK1/JAK2 and Activin A receptor, type I (ACVR1). This document provides a comprehensive overview of the key experiments, quantitative data, and underlying signaling pathways that define this compound's unique therapeutic profile, particularly its ability to address both the systemic symptoms of myelofibrosis and the associated anemia.

The Genesis of a Novel Therapeutic: The Story of Andrew Wilks and Christopher Burns

The story of this compound begins with the foundational work of Professor Andrew Wilks. In the late 1980s, while at the Ludwig Institute for Cancer Research in Melbourne, Wilks discovered and named the Janus kinase (JAK) family of enzymes, recognizing their critical role in cytokine signaling pathways that regulate hematopoiesis and immune function.[1][2][3] This seminal discovery laid the groundwork for a new class of targeted therapies.

In 1999, driven by the therapeutic potential of inhibiting JAK enzymes, Wilks founded the Australian biotechnology company, Cytopia.[4] It was at Cytopia that he joined forces with Dr. Christopher Burns, a medicinal chemist, to translate the basic scientific understanding of JAK signaling into a tangible therapeutic.[5][6] Their collaboration was pivotal, combining Wilks' deep biological insights with Burns' expertise in drug design and lead optimization.[1][7] This partnership ultimately led to the invention of this compound, initially known as CYT387.[4]

The development of this compound was a multi-company endeavor, with the compound passing through YM Biosciences, Gilead Sciences, and Sierra Oncology before its acquisition by GlaxoSmithKline (GSK).[4] This journey culminated in the U.S. Food and Drug Administration (FDA) approval of this compound in September 2023 for the treatment of intermediate or high-risk myelofibrosis in adults with anemia.[4][8]

A Dual Mechanism of Action: Targeting JAK-STAT and ACVR1 Pathways

This compound's therapeutic efficacy stems from its unique ability to inhibit two distinct signaling pathways implicated in the pathophysiology of myelofibrosis.[9]

Inhibition of the JAK-STAT Pathway

Myelofibrosis is characterized by dysregulated JAK-STAT signaling, often driven by mutations in JAK2 (such as JAK2V617F), MPL, or CALR.[10][11] This hyperactive signaling leads to the overproduction of inflammatory cytokines, splenomegaly (enlarged spleen), and debilitating constitutional symptoms.[10] this compound is a potent, ATP-competitive inhibitor of JAK1 and JAK2, effectively dampening this aberrant signaling cascade.[12][13] By inhibiting JAK1 and JAK2, this compound reduces the phosphorylation and activation of downstream STAT proteins, thereby mitigating the inflammatory cytokine storm and reducing spleen size and symptom burden in patients with myelofibrosis.[10]

The Unique Inhibition of ACVR1 and its Impact on Anemia

A distinguishing feature of this compound is its ability to inhibit Activin A receptor, type I (ACVR1), also known as ALK2.[9] This activity directly addresses the anemia that is a hallmark of myelofibrosis and a common side effect of other JAK inhibitors.[14] Anemia in myelofibrosis is largely driven by elevated levels of hepcidin, the master regulator of iron homeostasis.[15] Inflammatory cytokines in myelofibrosis stimulate hepcidin production via the bone morphogenetic protein (BMP)-ACVR1-SMAD signaling pathway.[15][16] Elevated hepcidin leads to iron sequestration, restricting its availability for erythropoiesis (red blood cell production).[15]

This compound's inhibition of ACVR1 disrupts this pathological process. By blocking ACVR1, this compound prevents the phosphorylation of downstream SMAD proteins, leading to a reduction in hepcidin expression.[15][16] This, in turn, increases iron availability for red blood cell production, thereby ameliorating anemia and reducing the need for blood transfusions in patients.[15]

Preclinical Evaluation: In Vitro and In Vivo Characterization

The unique dual-inhibitory profile of this compound was extensively characterized in a series of preclinical studies that established its therapeutic potential.

In Vitro Kinase and Cellular Assays

Initial in vitro studies were crucial in defining the selectivity and potency of this compound.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Representative)

A common method for determining the inhibitory activity of a compound against a specific kinase is a biochemical assay that measures the phosphorylation of a substrate.

-

Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, and ACVR1 enzymes are purified. A generic peptide substrate for these kinases is prepared in a suitable buffer.

-

Compound Dilution: this compound is serially diluted to a range of concentrations.

-

Kinase Reaction: The kinase, substrate, and this compound are incubated together in the presence of ATP. The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as radiometric assays (measuring the incorporation of 32P-labeled ATP) or fluorescence-based assays.

-

IC50 Determination: The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Reference(s) |

| JAK1 | 11 | [12][13] |

| JAK2 | 18 | [12][13] |

| JAK3 | 155 | [13] |

| TYK2 | 17 | [13] |

| ACVR1 (ALK2) | 10 | [17] |

Cell-based assays were subsequently employed to confirm this compound's activity in a more physiologically relevant context.

Experimental Protocol: HepG2 Cell-Based Hepcidin Assay (Representative)

The human hepatoma cell line, HepG2, is a standard model for studying hepcidin regulation.

-

Cell Culture: HepG2 cells are cultured in appropriate media.

-

Stimulation and Treatment: Cells are stimulated with BMP6 to induce hepcidin expression. Concurrently, cells are treated with varying concentrations of this compound.

-

RNA Extraction and qPCR: After a set incubation period, total RNA is extracted from the cells. Quantitative real-time PCR (qPCR) is performed to measure the mRNA levels of the hepcidin gene (HAMP).

-

Data Analysis: The relative expression of HAMP mRNA is normalized to a housekeeping gene, and the effect of this compound on BMP6-induced hepcidin expression is determined.

Studies using this methodology demonstrated that this compound effectively reduces BMP6-stimulated hepcidin expression in HepG2 cells.[15][16]

In Vivo Efficacy in Animal Models

The therapeutic potential of this compound, particularly its effect on anemia, was further validated in animal models. A key model was the rat model of anemia of chronic disease (ACD).

Experimental Protocol: Rat Model of Anemia of Chronic Disease (Representative)

-

Induction of Anemia: Anemia is induced in rats through the administration of an inflammatory agent, such as peptidoglycan-polysaccharide (PG-PS).

-

Treatment: A cohort of anemic rats is treated with this compound, typically administered orally, while a control group receives a vehicle.